molecular formula C18H22N4O B2950211 N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2176070-04-3

N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2950211
CAS No.: 2176070-04-3
M. Wt: 310.401
InChI Key: JCDZKISEPTWPGX-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is linked to a 2-methylphenyl group, while the piperidine nitrogen is bonded to a 6-methylpyridazine moiety. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, distinguishes this compound from pyridine or pyrimidine derivatives. The methyl groups on both the phenyl and pyridazine rings likely enhance lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization in drug discovery .

Properties

IUPAC Name

N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-13-6-3-4-8-16(13)19-18(23)15-7-5-11-22(12-15)17-10-9-14(2)20-21-17/h3-4,6,8-10,15H,5,7,11-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDZKISEPTWPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and findings from various studies.

Chemical Structure and Properties

The compound consists of a piperidine ring, a pyridazine moiety, and a 2-methylphenyl group. Its molecular formula is C15H18N4OC_{15}H_{18}N_{4}O with a molecular weight of approximately 270.33 g/mol. The structural arrangement contributes to its biological activity, particularly in receptor modulation and enzyme inhibition.

Research indicates that this compound may interact with various biological targets, including:

  • Receptor Binding : Preliminary studies suggest it acts as a ligand, potentially modulating pathways involved in inflammation and pain perception.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which may play a role in its therapeutic effects.

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Anti-inflammatory Properties : Studies indicate that it may possess significant anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Effects : Its potential analgesic properties suggest applications in pain management.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyCompoundBiological ActivityFindings
5a-bCytotoxicityExhibited higher cytotoxicity against leukemia cell lines compared to standard treatments.
VestipitantNK(1) receptor antagonismDemonstrated potent antagonism with favorable pharmacokinetics.
Related piperidine derivativesEnzyme inhibitionShowed selective inhibition against cancer-related enzymes.

In Vitro Studies

In vitro studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. Flow cytometry analyses indicated that these compounds triggered apoptotic pathways through increased caspase activity .

Comparison with Similar Compounds

Notes

  • Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are inferred from structural analogues.
  • Research Gaps : Synthetic routes, in vitro activity, and toxicity profiles require experimental validation.
  • Diverse References : Citations include journals, catalogs, and synthetic protocols to ensure breadth .

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